REACTION_CXSMILES
|
[C:1](#N)[CH3:2].[F:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([OH:12])=[CH:7][C:6]=1[N:13]1[C:17](=[O:18])[CH2:16][O:15][C:14]1=[O:19].C1(C)C=CC(S(O[CH:30]2[CH2:34][CH2:33][CH2:32][CH2:31]2)(=O)=O)=CC=1.[C:36](=O)([O-])[O-].[K+].[K+]>O>[F:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([O:12][CH:30]2[CH2:34][CH2:33][CH2:32][CH2:31]2)=[CH:7][C:6]=1[N:13]1[C:17](=[O:18])[C:16](=[C:1]([CH3:2])[CH3:36])[O:15][C:14]1=[O:19] |f:3.4.5|
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
C(C)#N
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Name
|
(2-fluoro-4-chloro-5-hydroxyphenyl)-1,3-oxazolidine-2,4-dione
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)O)N1C(OCC1=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC1CCCC1)C
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated for 4 hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
After reaction
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (50 ml×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium hydrogencarbonate aqueous solution (50 ml) and saturated brine (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)N1C(OC(C1=O)=C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |